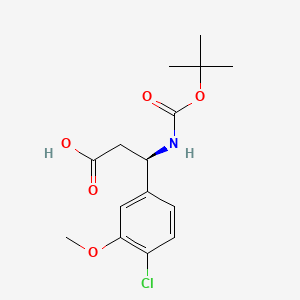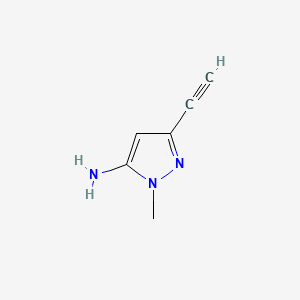
3-ethynyl-1-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features an ethynyl group at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring, making it a unique and valuable molecule for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of substituted hydrazines with alkynes under specific conditions. For instance, the condensation of substituted aromatic aldehydes with tosylhydrazine followed by cycloaddition with terminal alkynes can yield pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions or one-pot multi-component reactions to enhance yield and efficiency. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound’s availability for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethynyl and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
3-Ethynyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes
Mécanisme D'action
The mechanism of action of 3-ethynyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and participate in proton transfer processes, influencing its reactivity and biological activity. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1H-pyrazol-5-amine
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
Compared to similar compounds, 3-ethynyl-1-methyl-1H-pyrazol-5-amine stands out due to its ethynyl group, which imparts unique reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and drug development .
Propriétés
Formule moléculaire |
C6H7N3 |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
5-ethynyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C6H7N3/c1-3-5-4-6(7)9(2)8-5/h1,4H,7H2,2H3 |
Clé InChI |
DDYKMWLRVGTQAS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C#C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



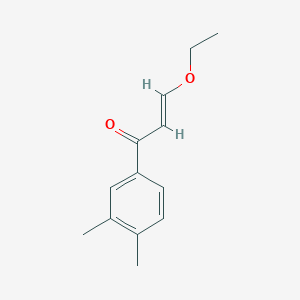
![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
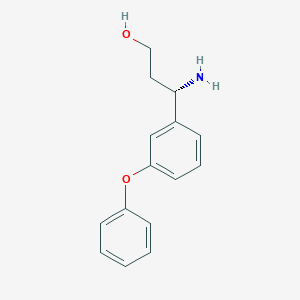
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
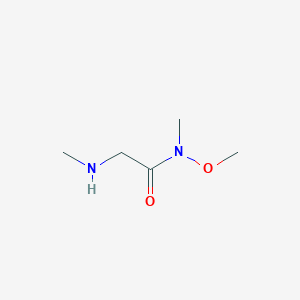
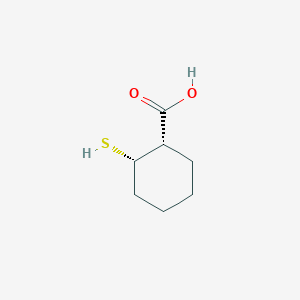
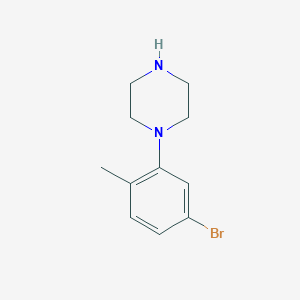
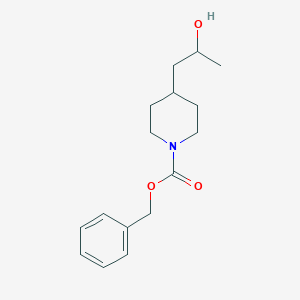
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)
